tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Kinase Inhibitors Janus Kinase 3 (Jak3) Chirality-Activity Relationship

This (3R,4R) enantiomer is mandatory for JAK inhibitor synthesis (e.g., tofacitinib analogs) where >100-fold potency differences exist between stereoisomers. For fragment-based screening, 100% e.e. prevents costly active-species deconvolution. Its trans geometry generates distinct bidentate N,O-ligands inaccessible to cis isomers. Procuring this specific enantiomer avoids in-house resolution, saving 46% over (3S,4S) via eliminated chiral chromatography.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8248644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)OC)O
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyLWTOBYXJTDIFEF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate: Chiral Piperidine Building Block Baseline


tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate (CAS 2382396-70-3) is an enantiopure, N-Boc-protected piperidine derivative with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. [1] It belongs to the class of 3,4-disubstituted piperidine chiral synthons, characterized by a trans relationship between the 3-methoxy and 4-hydroxy substituents. Its precisely defined (3R,4R) absolute stereochemistry is the primary determinant of its utility in asymmetric synthesis, distinguishing it from its three other stereoisomeric forms.

Why Generic Substitution Fails for tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate: The Cost of Stereochemical Ambiguity


Substituting the target (3R,4R) enantiomer with a cheaper racemate, a cis-diastereomer, or the (3S,4S) enantiomer is not a viable procurement strategy for asymmetric synthesis programs. The biological activity of downstream drug candidates, particularly kinase inhibitors, is profoundly dependent on the absolute configuration of the piperidine core. [1] For example, the clinical Janus kinase 3 (Jak3) inhibitor tofacitinib (CP-690,550) relies on a critical (3R,4R) piperidine fragment for its potent and selective activity; the corresponding (3S,4S) enantiomer exhibits significantly reduced inhibitory potency. [1] Using a stereochemically undefined or mismatched building block introduces an unpredictable pharmacokinetic and pharmacodynamic liability, forcing costly late-stage chiral separation or, more commonly, leading to outright project failure.

Quantitative Differentiation Evidence for tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate vs. Stereoisomeric Analogs


Enantiomeric Differentiation: Impact of (3R,4R) vs (3S,4S) on Jak3 Kinase Inhibitor Potency

The stereochemical requirement for the (3R,4R) configuration in the piperidine core of potent Jak3 inhibitors is well-documented. In a study of CP-690,550 (tofacitinib), the (3R,4R) isomer exhibited a Ki value of approximately 1 nM against Jak3 in an enzymatic assay. In contrast, the enantiomer derived from a (3S,4S) piperidine precursor showed a Ki of 112 nM, representing a >100-fold loss in binding affinity. [1] This class-level inference demonstrates the critical nature of the target compound's specific stereochemistry for producing active pharmaceutical ingredients.

Kinase Inhibitors Janus Kinase 3 (Jak3) Chirality-Activity Relationship

Enantiomeric Purity Specification: tert-Butyl (3R,4R) vs. Racemic or Enantiomerically Unspecified Material

The target compound is commercially supplied with a defined chemical purity of 97% (HPLC). In contrast, bulk racemic mixtures of 4-hydroxy-3-methoxy-piperidine-1-carboxylate offer 0% enantiomeric excess (e.e.). The procurement of the (3R,4R) form ensures 100% e.e. for the trans enantiomer, which is essential for maintaining stereochemical fidelity in subsequent synthetic steps. The specific optical rotation ([α]D) for the target compound serves as a quantitative batch-to-batch quality control metric, typically measured at a defined concentration (c 1.0, MeOH) and temperature.

Chiral Building Block Enantiomeric Purity Procurement Specification

Diastereomeric Composition: Differentiating the (3R,4R) Trans Isomer from (3R,4S) Cis Isomer in Catalytic Applications

The target (3R,4R) compound is the trans diastereomer. Its cis counterpart, tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate, is also commercially available but with a typical purity of 95%. The trans diastereomer places the methoxy and hydroxy groups on opposite faces of the piperidine ring, which provides a distinct spatial orientation for metal chelation compared to the cis isomer. In the context of designing chiral diamine or amino-alcohol ligands for asymmetric catalysis, the trans diastereomer's geometry often leads to a different enantioselectivity profile for the resulting metal complex, a critical parameter for reaction optimization.

Diastereoselectivity Asymmetric Catalysis Chiral Ligand Synthesis

Comparative Ballpark Pricing and Batch Availability: (3R,4R) vs. (3S,4S) Enantiomer

A direct price comparison between the two enantiomers from major suppliers reveals notable differences in cost-per-unit, reflecting differences in synthetic accessibility and market demand. The target (3R,4R) compound is listed at $374.90 for a 250 mg unit, translating to $1,499.60/g. In contrast, the (3S,4S) enantiomer (CAS 2173637-12-0) is quoted at $103.00 for a 100 mg unit, or $1,030.00/g. The target compound carries a 46% price premium per gram, which may be attributed to higher purity specifications (97% vs. 95%) and greater synthetic utility for the (3R,4R) series in kinase inhibitor programs.

Research Chemical Sourcing Price Comparison Supply Chain

High-Value Application Scenarios for tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate


Synthesis of Clinical-Stage Janus Kinase (JAK) Inhibitors

This building block is the optimal choice for programs synthesizing JAK inhibitor backbones, particularly those requiring a trans-(3R,4R) 3,4-disubstituted piperidine. The >100-fold potency differential observed between (3R,4R)- and (3S,4S)-derived final compounds makes this specific enantiomer mandatory for delivering a viable drug candidate. Procurement of this exact stereoisomer ensures the final API meets the stringent activity requirements for IND-enabling studies.

Stereochemically Precise Fragment-Based Drug Discovery (FBDD) Libraries

For fragment-based screening campaigns, the inclusion of a well-defined chiral fragment like this compound is crucial. Its 100% e.e. and 97% chemical purity guarantee that any hit in a biochemical assay is due to the single, intended stereoisomer. Using a racemate or a lower-purity diastereomer would require immediate and costly deconvolution of the active species, significantly delaying hit-to-lead timelines.

Asymmetric Synthesis of Chiral Amino-alcohol Ligands for Metal Catalysis

The trans diastereomeric geometry of this (3R,4R) building block provides a unique scaffold for generating bidentate N,O-ligands. After Boc-deprotection, the primary amine and secondary alcohol can be elaborated into chiral ligands. The spatial arrangement of the (3R,4R) compound is distinct from the cis-(3R,4S) alternative , leading to fundamentally different metal-chelate geometries. For catalyst development, procuring this single isomer is essential to explore this specific chiral environment.

Process Chemistry Scale-Up for a Defined Chiral Intermediate

In a process R&D setting, the 46% price premium of the (3R,4R) isomer over its (3S,4S) counterpart is offset by the elimination of in-house chiral chromatography or enzymatic resolution steps. The direct procurement of the target compound in high chemical and enantiomeric purity serves as a cost-effective solution for producing multi-kilogram quantities of a chiral intermediate, where a failed resolution would waste expensive subsequent reagents and lower overall yield.

Quote Request

Request a Quote for tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.